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Compound of Interest

Compound Name: Nvp-aam077

Cat. No.: B10814437

Introduction

PEAQX, also known as NVP-AAMO077, is a synthetic molecule belonging to the
guinoxalinedione class of compounds.[1] It functions as a potent and selective competitive
antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate
receptor in the central nervous system involved in excitatory synaptic transmission.[2][3][4]
PEAQX exhibits a notable preference for NMDA receptors containing the GIuN2A subunit over
those with the GIUN2B subunit.[1][4][5] This technical guide provides a comprehensive
overview of its pharmacological properties, mechanism of action, effects on intracellular
signaling pathways, and the experimental methodologies used for its characterization, tailored
for researchers, scientists, and drug development professionals.

Quantitative Data Presentation

The affinity and potency of PEAQX have been extensively characterized through various in
vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity (Ki) and Potency (ICso) of PEAQX at NMDA Receptor Subtypes
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Receptor Fold
Subunit ) Selectivity
. Assay Type Species Ki (nM) ICs0 (NM)
Compositio (GIuN2A vs.
n GluN2B)
Two-
hGIUN1A/hGI
electrode Human - 270[6] ~110-fold
uN2A
voltage clamp
Two-
hGIUN1A/hGI
electrode Human - 29,600[6]
uN2B
voltage clamp
Schild
rGluN1/rGluN ]
" analysis from  Rat 7.3+£05 - ~11-fold[1]
TEVC
Schild
rGluN1/rGIluN
B analysis from  Rat 795 -
TEVC
52 (for ST3,
GIluN1/GIuN2 - - . ~5-15 fold[7]
Not Specified  Not Specified  an improved 31[7][9]
A [10][11]
analog)[7][8]
782 (for ST3,
GIuN1/GIluN2 -~ -~ _
B Not Specified  Not Specified  an improved 215[71[9]
analog)[7][8]

Note: Initial reports suggested a higher selectivity (~100-fold), while subsequent studies have
indicated a more modest but significant preference for the GIuN2A subunit.[5][10][11]

Table 2: In Vivo Efficacy of PEAQX
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Route of

Model Species Endpoint . . EDso
Administration
Maximal o
Inhibition of »
Electroshock Mouse ) Not Specified 23 mg/kg[12]
_ seizures
(MES) Seizures
_ Dose-dependent
Pentylenetetrazol Suppression of )
] Rat (P12, P18, ] suppression at 5,
(PTZ)-induced generalized S.C.
] P25) ] 10, and 20
Seizures seizures
mg/kg[13][14]
Antidepressant-
Forced Swim like effects ] Effective at 10
Mouse i.p.
Test (reduced and 20 mg/kg[15]
immobility)

Core Mechanism of Action and Signaling Pathways

PEAQX functions as a competitive antagonist at the glutamate binding site on the GIuN2
subunits of the NMDA receptor.[2] Unlike non-competitive antagonists that block the ion
channel, PEAQX directly competes with the endogenous agonist, glutamate.[2] This reversible
binding prevents the conformational change necessary for channel activation, thereby inhibiting
the influx of Ca2* and Nat* ions.[2][4] Crystallographic studies have revealed a unique binding
mode where the bromophenyl group of PEAQX extends into a pocket at the interface between
the GIuN1 and GIuN2A subunits, contributing to its affinity and selectivity.[11][16][17]

By blocking NMDA receptor-mediated calcium influx, PEAQX significantly modulates
downstream intracellular signaling cascades crucial for neuronal function, survival, and
plasticity.[2]

Inhibition of CREB Signaling Pathway

Activation of synaptic NMDA receptors is a primary driver of CAMP response element-binding
protein (CREB) phosphorylation, which is essential for long-term potentiation and neuronal
survival.[2] By blocking this initial calcium signal, PEAQX can inhibit the activation of the CREB
signaling pathway, potentially reducing the expression of pro-survival factors like brain-derived
neurotrophic factor (BDNF).[2][6]
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Caption: Inhibition of the NMDA Receptor-CREB Signaling Pathway by PEAQX.
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Modulation of Akt/GSK-33 and mTOR Signaling

Pathways

NMDA receptor hypofunction, which can be induced by antagonists like PEAQX, has been
shown to decrease the phosphorylation of Akt and glycogen synthase kinase-3[3 (GSK-3p3).[2]
This leads to increased GSK-3[3 activity, which can promote apoptotic pathways.[2] Conversely,
the rapid antidepressant-like effects of PEAQX have been associated with an increase in
mammalian target of rapamycin (mTOR) signaling in the medial prefrontal cortex, leading to the

synthesis of proteins relevant to synaptic plasticity.[1][15]

NMDA Receptor
(GIUN2A)

Regulates

MTORC1

ctivates

p70S6K

romotes

Protein Synthesis
(e.g., GIuAl)

Click to download full resolution via product page

Caption: Simplified mTOR signaling pathway modulated by PEAQX.
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Induction of Apoptosis via Caspase-3

In some contexts, such as in cortical striatal slice cultures, PEAQX can promote the activation
of caspase-3 and induce cell apoptosis.[6] This effect is dose-dependent and has been
observed both in vitro and in vivo.[6] For instance, subcutaneous administration in rats resulted
in an 8-fold increase in caspase-3 activity in the striatum at a dose of 20 mg/kg.[6]
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Caption: PEAQX-induced activation of the Caspase-3 apoptotic pathway.

Experimental Protocols

The characterization of PEAQX relies on several key experimental methodologies.

Competitive Radioligand Binding Assay
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This assay is used to determine the binding affinity (Ki) of PEAQX for the NMDA receptor.[1]
o Objective: To determine the equilibrium dissociation constant (Ki) of the test compound.[7]
e Materials:

o Cell membranes expressing the NMDA receptor subtype of interest (e.g., from HEK293
cells or rat cortical membranes).[1][7]

o Radioligand specific for the glutamate binding site (e.g., [BHJCGP 39653).[1][2]
o PEAQX stock solution.[1]
o Assay buffer (e.g., 50 mM Tris-HCI, pH 7.4).[1][7]
o Non-specific binding control (e.g., 1 mM L-glutamate).[1]
o Glass fiber filters, filtration manifold, and scintillation counter.[1][2]
» Procedure:

o Incubate cell membranes with a fixed concentration of the radioligand and varying
concentrations of PEAQX.[2]

o Allow the reaction to reach equilibrium (e.g., 60 minutes at 4°C).[2]

o Terminate the reaction by rapid filtration through glass fiber filters to separate bound from
unbound radioligand.[1][2]

o Wash the filters with ice-cold buffer.[1][2]
o Quantify the radioactivity on the filters using a scintillation counter.[1][2]
o Data Analysis:
o Calculate specific binding by subtracting non-specific binding from total binding.[1]

o Plot the percentage of specific binding against the logarithm of the PEAQX concentration.

[1]
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o Fit the data to a one-site competition curve to determine the 1Cso value.[1]

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 + ([L]/KD)), where
[L] is the radioligand concentration and Kb is its dissociation constant.[1][7]
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Caption: Experimental workflow for a competitive radioligand binding assay.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus
Oocytes

This electrophysiological technique is a cornerstone for studying the function of ion channels
and determining the potency and selectivity of compounds like PEAQX.[5]

o Objective: To determine the ICso of PEAQX at specific NMDA receptor subunit combinations.

[7]
» Materials:
o Xenopus laevis oocytes.[1][5]
o CcRNA for GIuN1 and various GIuN2 subunits (e.g., GIuN2A, GIuN2B).[1][5]
o Recording solution and agonist solution (glutamate and glycine).[1]
o Two-electrode voltage clamp amplifier and data acquisition system.[1]

e Procedure:

o

Oocyte Preparation: Harvest and defolliculate Xenopus oocytes.[1][5]

o cRNA Injection: Inject oocytes with cRNA encoding the specific NMDA receptor subunits of
interest. Incubate for several days to allow receptor expression.[5]

o Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with
two microelectrodes. Clamp the membrane potential (e.g., at -70 mV).[9]

o Agonist and Antagonist Application: Perfuse the oocyte with a solution containing NMDA
and glycine to elicit an inward current.[5] Repeat the measurement in the presence of
various concentrations of PEAQX.[5][9]

o Data Analysis:
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o Measure the peak inward current at each PEAQX concentration.[9]

o Plot the percentage of current inhibition against the antagonist concentration to determine
the ICso value.[7]

o Perform a Schild analysis to determine the equilibrium dissociation constant (Ki) and the
nature of the antagonism.[9]
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Caption: Experimental workflow for Two-Electrode Voltage-Clamp (TEVC).
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Maximal Electroshock (MES) Test

This in vivo assay is used to evaluate the anticonvulsant activity of compounds.[2]

o Objective: To determine the dose of PEAQX that protects 50% of animals from MES-induced
seizures (EDso).[2]

e Materials:
o Male mice or rats.[2]
o Electroconvulsive shock apparatus with corneal electrodes.[2]
o PEAQX and vehicle solution.[2]

e Procedure:

o Administer PEAQX or vehicle to groups of animals at various doses (e.g.,
intraperitoneally).[2]

o After a predetermined time, deliver a supramaximal electrical stimulus via corneal
electrodes.[2]

o Observe the animals for the presence or absence of the tonic hindlimb extension phase of
the seizure.[2]

e Data Analysis:
o The absence of the tonic hindlimb extension is considered protection.[2]
o Calculate the percentage of protected animals at each dose.[2]

o Determine the EDso value using probit analysis.[2]
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Caption: Experimental workflow for the Maximal Electroshock (MES) test.

Conclusion

PEAQX (NVP-AAMO077) is a well-characterized competitive NMDA receptor antagonist with a
moderate but significant degree of selectivity for GIuN2A-containing receptors.[2][7] Its
mechanism of action, centered on the inhibition of glutamate binding and subsequent calcium
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influx, has profound implications for modulating synaptic plasticity, neuronal survival, and
excitability.[2] The compound has demonstrated in vivo efficacy as an anticonvulsant and
shows potential as an antidepressant.[13][15][18] The detailed understanding of its interaction
with the NMDA receptor and its downstream signaling effects makes PEAQX an invaluable
pharmacological tool for investigating the specific roles of GIuN2A-containing NMDA receptors
in both physiological and pathological processes in the central nervous system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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